

Spectroscopic Profile of 5-Bromo-2-methyl-1,3-benzoxazole: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-2-methyl-1,3-benzoxazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **5-Bromo-2-methyl-1,3-benzoxazole**, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **5-Bromo-2-methyl-1,3-benzoxazole**. The following tables summarize the expected chemical shifts for ^1H and ^{13}C NMR.

Table 1: Predicted ^1H NMR Spectroscopic Data for **5-Bromo-2-methyl-1,3-benzoxazole**

Chemical Shift (δ) ppm	Multiplicity	Assignment
~2.6	Singlet	-CH ₃
~7.4 - 7.8	Multiplet	Aromatic Protons

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **5-Bromo-2-methyl-1,3-benzoxazole**

Chemical Shift (δ) ppm	Assignment
~15	-CH ₃
~110 - 150	Aromatic and Heterocyclic Carbons

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for **5-Bromo-2-methyl-1,3-benzoxazole**

m/z	Interpretation
211/213	[M] ⁺ Molecular ion peak (presence of Br isotopes)

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for **5-Bromo-2-methyl-1,3-benzoxazole**

Wavenumber (cm ⁻¹)	Assignment
~1600-1450	C=C Aromatic stretching
~1650-1550	C=N Stretching
~1250-1000	C-O Stretching
~800-600	C-Br Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Table 5: UV-Visible Spectroscopic Data for **5-Bromo-2-methyl-1,3-benzoxazole**

λ_{max} (nm)	Solvent
~280-320	Ethanol

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Protocol for ^1H and ^{13}C NMR Analysis:

- Sample Preparation: Dissolve 5-10 mg of **5-Bromo-2-methyl-1,3-benzoxazole** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6).
- Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.
- ^1H NMR Parameters:
 - Number of scans: 16-32
 - Relaxation delay: 1.0 s
 - Pulse width: 30°
 - Spectral width: -2 to 12 ppm
- ^{13}C NMR Parameters:
 - Number of scans: 1024-4096
 - Relaxation delay: 2.0 s

- Pulse width: 30°
- Spectral width: -10 to 220 ppm
- Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry

Protocol for Mass Spectrometry Analysis:

- Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.
- Analysis Parameters:
 - Ionization mode: Positive ion mode
 - Mass range: m/z 50-500
 - Capillary voltage: 3-4 kV (for ESI)
 - Fragmentor voltage: 70-120 V (for ESI)

Infrared (IR) Spectroscopy

Protocol for IR Spectroscopy Analysis:

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for a solution, use a suitable solvent that does not have interfering absorptions in the region of interest and a liquid cell.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

- Data Acquisition:
 - Scan range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of scans: 16-32
- Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or the solvent.

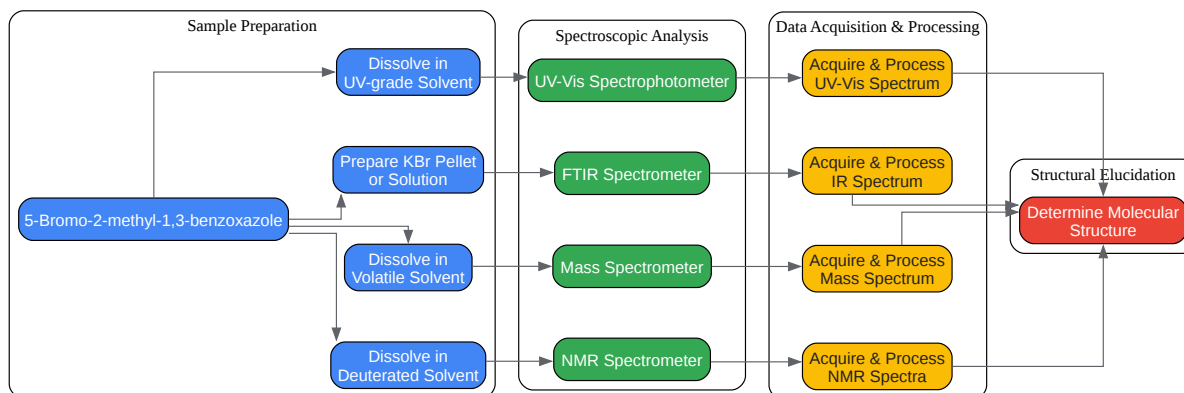
UV-Visible Spectroscopy

Protocol for UV-Visible Spectroscopy Analysis:

- Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Wavelength range: 200-800 nm
 - Scan speed: Medium
- Data Processing: Use the solvent as a blank to correct the baseline. The wavelength of maximum absorbance (λ_{max}) is determined from the resulting spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **5-Bromo-2-methyl-1,3-benzoxazole**.



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Caption: General workflow for spectroscopic analysis.

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